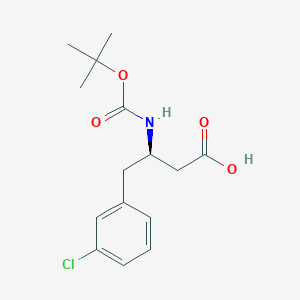

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid

CAS No.: 331763-56-5

Cat. No.: VC2024609

Molecular Formula: C15H20ClNO4

Molecular Weight: 313.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331763-56-5 |

|---|---|

| Molecular Formula | C15H20ClNO4 |

| Molecular Weight | 313.77 g/mol |

| IUPAC Name | (3R)-4-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| Standard InChI | InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |

| Standard InChI Key | APXVJJBVNYZEDD-GFCCVEGCSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Cl)CC(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)CC(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)CC(=O)O |

Introduction

Chemical Identity and Nomenclature

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid is identified through various systematic naming conventions and numerical identifiers. The compound possesses specific stereochemistry at the C-3 position, which is crucial for its biological and synthetic applications.

Identification Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 331763-56-5 |

| Molecular Formula | C₁₅H₂₀ClNO₄ |

| Molecular Weight | 313.7766 g/mol |

| IUPAC Name | (3R)-4-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| InChI | InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |

| InChIKey | APXVJJBVNYZEDD-GFCCVEGCSA-N |

Common Synonyms and Alternative Names

The compound is referenced in scientific literature using several alternative names:

-

Boc-(R)-3-amino-4-(3-chlorophenyl)-butyric acid

-

Boc-(R)-3-amino-4-(3-chloro-phenyl)-butyric acid

-

(3R)-4-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

-

Benzenebutanoic acid, 3-chloro-b-[[(1,1-dimethylethoxy)carbonyl]amino]-, (bR)-

Structural Characteristics

Chemical Structure and Features

The compound features four key structural components that define its chemical identity and reactivity profile:

-

A carboxylic acid group (-COOH) providing acidic properties

-

A tert-butoxycarbonyl (Boc) protected amino group at the C-3 position

-

A 3-chlorophenyl substituent connected via a methylene linker

-

A defined (R) stereocenter at the C-3 position

The SMILES notation representing this structure is:

CC(C)(C)OC(=O)NC@HCC(=O)O

Stereochemistry

The compound contains a single stereogenic center at the C-3 position with the (R) configuration, which is critical for its biological activity and applications in asymmetric synthesis. This specific stereochemistry distinguishes it from related compounds with (S) configuration that may exhibit different biological activities and chemical behaviors.

Physical and Chemical Properties

Physical Properties

| Property | Value |

|---|---|

| Physical Form | Solid |

| Color | Not specified in literature |

| Storage Conditions | 2-8°C (refrigerated) |

| Solubility | Limited solubility data available |

Chemical Properties

The compound contains multiple functional groups that contribute to its chemical behavior:

-

The carboxylic acid group exhibits typical acidic properties

-

The Boc-protected amino group is stable under basic and neutral conditions but can be cleaved under acidic conditions

-

The meta-chloro substituent on the phenyl ring affects electron distribution, potentially influencing reactivity

Applications in Chemical Research

Role in Organic Synthesis

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid serves as a versatile building block in organic synthesis due to its:

-

Predefined stereochemistry, facilitating the construction of complex chiral molecules

-

Protected amino functionality, allowing selective reaction at the carboxylic acid site

-

Potential for further functionalization at multiple positions including the phenyl ring

The compound is "commonly employed as a chiral building block in the synthesis of pharmaceutical intermediates, agrochemicals, and fine chemicals. By incorporating this compound into synthetic routes, chemists can access enantiomerically pure products with enhanced biological activities and specific properties."

Pharmaceutical Applications

The compound's potential in pharmaceutical development stems from:

-

Its ability to serve as a precursor for bioactive molecules

-

The presence of a protected amino group suitable for peptide synthesis

-

Its defined stereochemistry that can translate into specific biological activities

It serves as "a versatile starting material for the preparation of novel molecules and complex chemical structures, making it an indispensable tool in modern organic synthesis."

Related Compounds and Structural Analogues

Several structurally related compounds are reported in the scientific literature, differing primarily in the position of the halogen substituent or the nature of the halogen itself:

These structural analogues often share similar reactivity profiles and may be used in comparable applications, though their specific biological activities and physical properties may differ based on the electronic and steric effects of the substituent patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume